REACTION_CXSMILES
|
FC1C(F)=CC=CC=1[C@@H]1CC[C@@H](CC([N:23]2[CH2:28][CH2:27][CH:26]([N:29]3[C:37]4[C:32](=[N:33][CH:34]=[CH:35][CH:36]=4)[NH:31][C:30]3=[O:38])[CH2:25][CH2:24]2)=O)C2=NC=CC=C2C1.FC1C(F)=CC=CC=1[C@H]1CC[C@H](CC(N2CCC(N3C4C(=NC=CC=4)NC3=O)CC2)=O)C2=NC=CC=C2C1.Cl>C(Cl)Cl>[NH:23]1[CH2:24][CH2:25][CH:26]([N:29]2[C:37]3[C:32](=[N:33][CH:34]=[CH:35][CH:36]=3)[NH:31][C:30]2=[O:38])[CH2:27][CH2:28]1
|
Name
|
1-(1-(2-((6R,9S)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl)acetyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1F)[C@H]1CC=2C(=NC=CC2)[C@@H](CC1)CC(=O)N1CCC(CC1)N1C(NC2=NC=CC=C21)=O
|
Name
|
1-(1-(2-((6S,9R)-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl)acetyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1F)[C@@H]1CC=2C(=NC=CC2)[C@H](CC1)CC(=O)N1CCC(CC1)N1C(NC2=NC=CC=C21)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 100 mL round-bottomed flask was
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.145 mmol | |
AMOUNT: MASS | 46 mg |
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)N1C(NC2=NC=CC=C21)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.435 mmol | |
AMOUNT: MASS | 95 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |